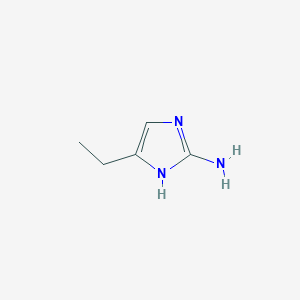

4-Ethyl-1H-imidazol-2-amine

説明

RG-7112は、マウス二重分染色体2タンパク質(MDM2)の低分子アンタゴニストです。MDM2は、細胞周期制御やアポトーシスにおいて重要な役割を果たす腫瘍抑制遺伝子p53の負の調節因子です。 MDM2を阻害することにより、RG-7112はp53を再活性化でき、そのためがん治療の有望な候補となっています .

準備方法

合成経路と反応条件: RG-7112は、イミダゾール環とピペラジン環の形成を含む一連の化学反応によって合成されます。 この化合物は通常、4,5-ビス(4-クロロフェニル)-2-(4-(1,1-ジメチルエチル)-2-エトキシフェニル)-4,5-ジヒドロ-4,5-ジメチル-1H-イミダゾールと4-(3-(メチルスルホニル)プロピル)-1-ピペラジンを反応させることによって調製されます .

工業生産方法: RG-7112の工業生産には、実験室での設定と同様の反応条件を使用した大規模合成が含まれます。 この化合物は、結晶化およびその他の標準的な精製技術によって精製され、高い純度レベルを実現しています .

化学反応の分析

反応の種類: RG-7112は、主にMDM2との結合反応を起こし、p53との相互作用を阻害します。 生理学的条件下では、通常、酸化、還元、または置換反応は起こりません .

一般的な試薬と条件: RG-7112の合成には、4,5-ビス(4-クロロフェニル)-2-(4-(1,1-ジメチルエチル)-2-エトキシフェニル)-4,5-ジヒドロ-4,5-ジメチル-1H-イミダゾールや4-(3-(メチルスルホニル)プロピル)-1-ピペラジンなどの試薬が含まれます。 反応は、高収率と高純度を確保するために、制御された温度と圧力下で行われます .

生成される主要な生成物: RG-7112の合成から生成される主な生成物は、化合物のそれ自体であり、結晶化やその他の精製方法によって高い純度が達成されます .

科学的研究の応用

Medicinal Applications

1. Antitumor Activity

Recent studies have highlighted the potential of 4-Ethyl-1H-imidazol-2-amine derivatives in cancer treatment. For instance, a study demonstrated that modified imidazole compounds exhibited significant antiproliferative effects against various cancer cell lines, showing a higher selectivity index compared to conventional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Case Study: Antitumor Efficacy

- Study Reference : The synthesis and evaluation of novel imidazole derivatives indicated that certain compounds induced apoptosis in HeLa cells by modulating apoptotic pathways, specifically increasing Bax and decreasing Bcl-2 protein levels .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 4f | 10 | 23-46 |

| 5-FU | 50 | - |

| MTX | 40 | - |

2. Diabetes Management

Imidazole derivatives, including those related to this compound, have shown promise in managing diabetes. Research indicates that these compounds can enhance insulin sensitivity and regulate glucose metabolism .

Material Science Applications

1. Catalysis

The unique structure of imidazole compounds allows them to function as catalysts in various chemical reactions. Recent advancements have explored their use in synthesizing substituted imidazoles, which are crucial for developing pharmaceuticals and agrochemicals .

Case Study: Catalytic Activity

A study reported the use of iron nanoparticles as catalysts for synthesizing tetra-substituted imidazoles from aldehydes and primary amines, demonstrating good yields while allowing for the reuse of the catalyst multiple times without significant yield loss .

2. Coordination Chemistry

This compound can act as a ligand in coordination complexes, which are essential in catalysis and materials development. Its ability to coordinate with metal ions enhances the stability and reactivity of these complexes, making them valuable in various applications from sensors to electronic materials .

作用機序

RG-7112は、MDM2に結合することで効果を発揮し、それによってp53との相互作用を阻害します。この阻害は、p53の安定化と活性化をもたらし、その結果、がん細胞で細胞周期停止とアポトーシスが誘導されます。 含まれる分子標的と経路には、p53シグナル経路とその下流標的が含まれます .

類似化合物との比較

類似化合物:

- Nutlin-3A

- MI-219

- TDP-665759

比較: RG-7112は、Nutlin-3Aと同様に、シス-イミダゾリン系のMDM2アンタゴニストに属します。 RG-7112は、Nutlin-3Aと比較して、MDM2に対して高い親和性を示し、前臨床モデルでより高い有効性を示しています . 異なる化学クラスに属するMI-219とTDP-665759も、MDM2を阻害しますが、結合親和性と薬物動態プロファイルが異なります .

生物活性

4-Ethyl-1H-imidazol-2-amine, also known as 4-ethylimidazole, is a compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Imidazole Derivatives

Imidazole derivatives are known for their extensive range of biological activities. They exhibit various pharmacological effects, including:

- Antibacterial

- Antifungal

- Antiviral

- Anti-inflammatory

- Antitumor

- Antidiabetic

The broad spectrum of activity is attributed to the ability of imidazole compounds to interact with multiple biological targets, influencing various biochemical pathways and cellular processes .

The biological activity of this compound can be linked to its structural features that allow it to engage with specific proteins and enzymes in biological systems. For instance, imidazole derivatives can act as:

- Receptor agonists or antagonists : Modulating receptor activity can influence physiological responses.

- Enzyme inhibitors : Blocking enzyme activity can disrupt metabolic pathways, which is particularly relevant in cancer therapy.

The compound's nitrogen atoms play a crucial role in hydrogen bonding and coordination with metal ions, which is essential for its interaction with various biomolecules .

Research Findings

Numerous studies have investigated the biological properties of this compound and related compounds. Below is a summary of key findings:

Case Studies

- Antitumor Activity : In a study focusing on the inhibition of MDM2, this compound was shown to enhance p53 activity in tumor cells. This mechanism suggests its potential as a therapeutic agent in cancers where p53 is mutated or inactive.

- Antibacterial Effects : Another investigation highlighted the compound's effectiveness against resistant bacterial strains, suggesting that it could be developed into a new class of antibiotics .

- Anti-inflammatory Properties : Research indicated that this compound reduced pro-inflammatory cytokines in animal models, pointing to its potential use in treating inflammatory diseases .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic development across various fields, particularly oncology and infectious diseases. Future research should focus on:

- Detailed pharmacokinetic studies.

- Mechanistic investigations into its interactions with specific molecular targets.

- Clinical trials to evaluate efficacy and safety in humans.

特性

IUPAC Name |

5-ethyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDQETHJZZCIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473666 | |

| Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19552-53-5 | |

| Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。